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3-(4-I1sopropoxyphenyl)propanoic
Compound Name: d
aci

Cat. No. B2563737

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(4-
Isopropoxyphenyl)propanoic acid, a compound of interest in materials science and
pharmaceutical research. This document is intended for researchers, scientists, and drug
development professionals, offering in-depth insights into the structural elucidation of this
molecule using a multi-spectroscopic approach. We will delve into the theoretical underpinnings
and practical applications of Nuclear Magnetic Resonance (*H and 3C NMR), Fourier-
Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The causality behind
experimental choices and the self-validating nature of the combined data will be emphasized to
ensure scientific integrity.

Introduction: The Molecular Blueprint

3-(4-1sopropoxyphenyl)propanoic acid is an organic molecule characterized by a para-
substituted benzene ring, a propanoic acid chain, and an isopropoxy group. Understanding its
precise chemical structure is paramount for predicting its reactivity, biological activity, and
material properties. Spectroscopic techniques provide a non-destructive means to probe the
molecular architecture, revealing the connectivity of atoms and the nature of the functional
groups present.
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To fully characterize this compound, we will employ a synergistic combination of spectroscopic
methods. *H and 3C NMR will elucidate the carbon-hydrogen framework, FTIR will identify the
key functional groups through their vibrational frequencies, and Mass Spectrometry will
determine the molecular weight and fragmentation pattern, confirming the overall structure.

3-(4-Isopropoxyphenyl)propanoic acid

Click to download full resolution via product page

Caption: Molecular structure of 3-(4-Isopropoxyphenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton and Carbon Skeleton

NMR spectroscopy is a cornerstone technique for organic structure determination, providing
detailed information about the chemical environment of *H (proton) and *3C nuclei.

'H NMR Spectroscopy
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Experimental Protocol:

A standard *H NMR spectrum is acquired by dissolving approximately 5-10 mg of the
compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs) or dimethyl
sulfoxide-de (DMSO-ds), containing a small amount of tetramethylsilane (TMS) as an internal
standard (0 ppm)[1][2][3]. The solution is transferred to a 5 mm NMR tube. The spectrum is
recorded on a 400 MHz or 500 MHz spectrometer, with a sufficient number of scans to achieve
a good signal-to-noise ratio.
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Caption: General workflow for tH NMR spectroscopy.

Predicted *H NMR Data (400 MHz, CDCls):
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)
~12.0 Singlet (broad) 1H -COOH

Ar-H (ortho to -
7.10 Doublet 2H

CH2CH2COOH)
6.85 Doublet 2H Ar-H (ortho to -O-iPr)
4.55 Septet 1H -OCH(CHs)2
2.90 Triplet 2H Ar-CHz-
2.65 Triplet 2H -CH2-COOH
1.35 Doublet 6H -OCH(CHs)2

Interpretation:

e The broad singlet at ~12.0 ppm is characteristic of a carboxylic acid proton, which is often
exchangeable and appears as a broad signal[4][5].

e The two doublets in the aromatic region (7.10 and 6.85 ppm) indicate a para-substituted
benzene ring. The downfield shift of the protons at 7.10 ppm is due to the electron-
withdrawing effect of the propanoic acid group, while the upfield shift of the protons at 6.85
ppm is due to the electron-donating effect of the isopropoxy group[6][7].

e The septet at 4.55 ppm and the doublet at 1.35 ppm are characteristic of an isopropoxy
group. The methine proton is split into a septet by the six equivalent methyl protons, which in
turn are split into a doublet by the single methine proton[4].

e The two triplets at 2.90 and 2.65 ppm correspond to the two methylene groups of the
propanoic acid side chain, exhibiting coupling to each other.

13C NMR Spectroscopy

Experimental Protocol:
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For 13C NMR, a higher concentration of the sample (20-50 mg) is typically used in the same
deuterated solvent[8][9][10]. The spectrum is usually acquired with proton decoupling to
simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans
and a suitable relaxation delay are crucial due to the low natural abundance of :3C and its
longer relaxation times[10][11].

Predicted 3C NMR Data (100 MHz, CDCls):

Chemical Shift (0, ppm) Assignment
~179.0 -COOH
~157.0 Ar-C (para to -CH2CH2COOH)
~133.0 Ar-C (ipso to -CH2CH2COOH)
~129.5 Ar-CH (ortho to -CH2CH2COOH)
~116.0 Ar-CH (ortho to -O-iPr)
~70.0 -OCH(CHs)2
~36.0 -CH2-COOH
~30.0 Ar-CHa-
~22.0 -OCH(CHs)2
Interpretation:

The peak at ~179.0 ppm is characteristic of a carboxylic acid carbonyl carbon[12][13][14].

e The aromatic carbons appear in the range of 116-157 ppm. The carbon attached to the
electron-donating isopropoxy group is shielded and appears upfield, while the carbon
attached to the propanoic acid group is deshielded and appears downfield[12][15].

e The methine carbon of the isopropoxy group is observed around 70.0 ppm, and the
equivalent methyl carbons are at approximately 22.0 ppm[12][16].

e The two methylene carbons of the propanoic acid chain are found in the aliphatic region at
~36.0 and ~30.0 ppm.
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Fourier-Transform Infrared (FTIR) Spectroscopy:
Identifying Functional Groups

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which
causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic

of the specific functional groups present.
Experimental Protocol:

A small amount of the solid sample can be analyzed directly using an Attenuated Total
Reflectance (ATR) accessory, which is a common and convenient method[17]. Alternatively, a
KBr pellet can be prepared by grinding a small amount of the sample with dry potassium
bromide and pressing it into a transparent disk[18][19]. The spectrum is typically recorded over
the range of 4000-400 cm™1,
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Caption: General workflow for FTIR spectroscopy.

Predicted FTIR Data (cm™?):
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Wavenumber (cm~?) Vibration Functional Group
3300-2500 (broad) O-H stretch Carboxylic Acid
2980-2850 C-H stretch Alkyl

~1710 C=0 stretch Carboxylic Acid
~1610, ~1510 C=C stretch Aromatic Ring
~1250 C-O stretch Aryl Ether

~1100 C-O stretch Alkyl Ether

Interpretation:

o Avery broad absorption band from 3300 to 2500 cm~1 is a hallmark of the O-H stretching
vibration in a hydrogen-bonded carboxylic acid dimer.

o The sharp peaks in the 2980-2850 cm~1 region are due to the C-H stretching vibrations of
the aliphatic portions of the molecule (isopropoxy and propanoic acid chain).

e A strong, sharp absorption at approximately 1710 cm~1 is characteristic of the carbonyl
(C=0) stretch of a carboxylic acid[10][20].

e The absorptions around 1610 and 1510 cm~1 are indicative of the C=C stretching vibrations
within the aromatic ring.

e The strong absorption around 1250 cm~1 is attributed to the asymmetric C-O-C stretching of
the aryl ether linkage, while the absorption around 1100 cm~! corresponds to the symmetric
C-O-C stretch of the alkyl ether part of the isopropoxy group[21][22][23].

Mass Spectrometry: Determining Molecular Weight
and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable
structural information through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol:
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The sample is introduced into the mass spectrometer, typically via direct infusion or after
separation by gas or liquid chromatography. Electron lonization (El) is a common method for
volatile compounds, while Electrospray lonization (ESI) is suitable for less volatile or thermally
labile molecules[24][25][26]. The instrument separates the resulting ions based on their mass-
to-charge ratio (m/z).

Predicted Mass Spectrum Data (El):

e Molecular lon (M*): m/z = 208. This corresponds to the molecular weight of 3-(4-
Isopropoxyphenyl)propanoic acid (C12H1603).

o Key Fragments:
o m/z = 166: Loss of the propyl group from the isopropoxy moiety (-CH(CHs)z2).
o m/z = 151: Cleavage of the propanoic acid side chain.

o m/z =121: Acommon fragment for para-substituted phenols, resulting from benzylic
cleavage.

o m/z = 43: The isopropoxy cation [CH(CHs)2]*.
o m/z = 45: The carboxylic acid fragment [COOH]*.
Interpretation:

The presence of the molecular ion peak at m/z 208 confirms the molecular formula. The
fragmentation pattern is consistent with the proposed structure. The loss of 42 Da (propene)
from the molecular ion is a characteristic fragmentation of alkyl phenyl ethers. The presence of
fragments corresponding to the isopropoxy group and the propanoic acid moiety further
validates the structure[27][28][29][30][31][32].

Conclusion: A Cohesive Structural Narrative

The combined analysis of *H NMR, 3C NMR, FTIR, and Mass Spectrometry provides a self-
validating and unambiguous structural elucidation of 3-(4-lsopropoxyphenyl)propanoic acid.
Each technique offers a unique piece of the structural puzzle, and their collective data paints a
cohesive and detailed picture of the molecule. This guide serves as a robust reference for the
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spectroscopic properties of this compound, facilitating its identification, quality control, and
further investigation in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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